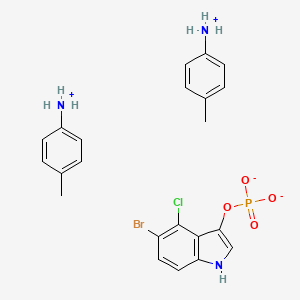

5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt

説明

5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt (BCIP, CAS RN 6578-06-9) is a chromogenic substrate widely used in biochemical assays to detect alkaline phosphatase (AP) activity. Its molecular formula is C₁₅H₁₅BrClN₂O₄P, with a molecular weight of 433.62 g/mol . BCIP is typically paired with nitro blue tetrazolium (NBT) to produce an insoluble blue precipitate (indigo dye) upon enzymatic dephosphorylation, enabling sensitive detection in techniques such as:

The p-toluidine salt form enhances solubility in aqueous buffers and stabilizes the compound during storage at < -20°C . BCIP is valued for its high sensitivity, with effective staining achieved at concentrations as low as 165 µg/mL in optimized protocols .

特性

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) phosphate;(4-methylphenyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.2C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2*2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMJOJCOGOIKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[NH3+].CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrClN3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Recrystallization Protocols

The compound is dissolved in hot dimethylformamide (DMF) at 20 mg/ml and gradually cooled to induce crystallization. Impurities such as inorganic phosphate (≤0.1%) are removed through sequential washes with ice-cold ethanol.

Chromatographic Purification

Silica gel chromatography with a gradient eluent (methanol:ethyl acetate, 1:4 to 1:2) resolves residual halogenated byproducts. Fractions are monitored via TLC (Rf = 0.3–0.4 in methanol/chloroform).

Table 2: Analytical Specifications for Purified BCIP p-Toluidine Salt

| Parameter | Method | Specification | Source |

|---|---|---|---|

| Purity | HPLC (C18) | ≥99% | |

| Water Content | Karl Fischer | ≤2% | |

| Inorganic Phosphate | Colorimetric | ≤0.1% | |

| Molar Absorptivity | UV-Vis (292 nm) | ≥5700 L·mol⁻¹·cm⁻¹ |

Analytical Characterization

Post-synthesis validation ensures compliance with biochemical application standards. Key characterization methods include:

Spectrophotometric Analysis

BCIP p-toluidine salt exhibits a UV-Vis absorption maximum at 292 nm in 10 mM diethanolamine buffer (pH 10.3), with a molar absorptivity ≥5700 L·mol⁻¹·cm⁻¹. This property is critical for quantifying substrate concentration in enzymatic assays.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms a single peak at 254 nm, verifying the absence of non-polar impurities.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion [M+H]⁺ at m/z 434.6, consistent with the formula C₁₅H₁₅BrClN₂O₄P.

| Form | Temperature | Solvent | Stability Duration |

|---|---|---|---|

| Solid | –20°C | N/A | >2 years |

| Solution (50 mg/ml) | 4°C | DMF | 1 year |

| Working Solution | 25°C | Buffer (pH 9.5) | 1 hour |

Industrial-Scale Production Insights

Large-scale synthesis employs continuous-flow reactors to enhance yield and reduce halogenation side reactions. Suppliers like Thermo Fisher Scientific and Carl ROTH utilize automated crystallization systems to ensure batch-to-batch consistency .

化学反応の分析

Types of Reactions

5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt primarily undergoes hydrolysis when used as a substrate for alkaline phosphatase. The hydrolysis reaction removes the phosphate group, resulting in the formation of an indoxyl intermediate, which subsequently undergoes oxidation to form a blue indigo dye .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system, such as Tris-HCl, at an optimal pH of around 9.5. The reaction is often carried out at room temperature, and the presence of magnesium ions can enhance the enzymatic activity .

Major Products Formed

The major product formed from the hydrolysis and subsequent oxidation of this compound is a blue indigo dye. This product is insoluble in water, making it easily detectable in various assays .

科学的研究の応用

Key Applications

-

Histochemical Substrate for Alkaline Phosphatase

- BCIP is primarily used as a substrate for alkaline phosphatase (ALP) detection. Upon enzymatic dephosphorylation by ALP, BCIP is converted to indoxyl, which further tautomerizes to form a colored precipitate that can be visualized under a microscope or through photographic methods .

- The combination of BCIP with Nitro Blue Tetrazolium (NBT) enhances the colorimetric detection, producing a purple precipitate that indicates the presence of ALP .

-

Immunohistochemistry

- BCIP is employed in immunohistochemical procedures to visualize proteins in tissue sections. It allows researchers to observe the localization and expression levels of specific antigens within cells or tissues .

- The method is particularly useful for studying diseases and understanding cellular mechanisms in various biological contexts.

-

Western Blotting

- In Western blotting techniques, BCIP serves as a substrate for ALP-conjugated antibodies, facilitating the detection of target proteins separated by gel electrophoresis. The resulting colored bands correlate with protein abundance .

- The procedure typically involves preparing a staining solution with BCIP and NBT, incubating it with the membrane, and then visualizing the precipitate formed at the sites of ALP activity.

- In Situ Hybridization

Case Study 1: Detection of Alkaline Phosphatase Activity

A study demonstrated the effectiveness of BCIP/NBT as a substrate system for detecting ALP activity in various tissues. The researchers observed that the intensity of the purple precipitate correlated with ALP levels, confirming its utility in quantitative analyses .

Case Study 2: Immunohistochemical Analysis

In another investigation, BCIP was employed to visualize protein expression patterns in cancerous tissues. The results indicated significant differences in expression levels compared to normal tissues, showcasing BCIP's role in cancer research and diagnostics .

Comparison Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Histochemistry | Substrate for detecting ALP activity | Simple visualization of enzyme activity |

| Immunohistochemistry | Visualization of proteins in tissue sections | Insight into protein localization |

| Western Blotting | Detection of proteins using ALP-conjugated antibodies | Quantitative analysis of protein levels |

| In Situ Hybridization | Detection of nucleic acids within cells | Understanding gene expression |

作用機序

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt involves its hydrolysis by alkaline phosphatase to produce an indoxyl intermediate. This intermediate undergoes oxidation, often in the presence of an oxidizing agent such as Nitro Blue Tetrazolium, to form a blue indigo dye. The dye is insoluble in water, allowing for easy visualization and detection in various assays .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

BCIP belongs to the indolyl phosphate family, which shares a core indole ring modified with halogens and phosphate groups. Key analogues and their distinctions include:

Table 1: Comparison of BCIP with Common Alkaline Phosphatase Substrates

Key Observations :

BCIP vs. PNPP: BCIP generates an insoluble precipitate for permanent staining, whereas PNPP produces a soluble yellow product suited for real-time kinetic analysis . BCIP offers higher sensitivity (nanomolar range) compared to PNPP (micromolar-millimolar) .

BCIP vs. X-Gal :

- Both are indolyl derivatives but target different enzymes (AP vs. β-galactosidase).

- X-Gal is critical in molecular biology for lacZ gene expression visualization .

Halogen Substitution Effects: 5-Bromo-6-chloro-3-indolyl phosphate (CAS RN 6769-80-8) differs from BCIP in halogen positioning (Cl at position 6 vs.

Table 2: Stability and Handling Requirements

Sensitivity and Detection Limits

生物活性

5-Bromo-4-chloro-3-indolyl-phosphate p-toluidine salt (BCIP) is a phosphatase substrate widely used in biochemical assays, particularly for the detection of alkaline phosphatase activity in various biological applications. This compound is notable for its role in histochemistry and molecular biology, where it serves as a chromogenic substrate that produces a colored precipitate upon enzymatic dephosphorylation.

- Molecular Formula : CHBrClNOP · CHN

- Molar Mass : 433.63 g/mol

- CAS Number : 6578-06-9

- Melting Point : 198 °C

- Solubility : Highly soluble in dimethylformamide (DMF), poorly soluble in water .

BCIP functions as a substrate for alkaline phosphatase, an enzyme that catalyzes the removal of phosphate groups from various molecules. Upon dephosphorylation, BCIP is converted into indoxyl, which subsequently tautomerizes to form a ketone. This ketone can dimerize under basic conditions, resulting in the formation of a blue precipitate that indicates the presence of alkaline phosphatase activity . The reaction can be enhanced by the addition of nitro blue tetrazolium (NBT), which intensifies the color development, making it suitable for colorimetric assays .

Applications in Biological Research

BCIP is predominantly used in:

- Immunohistochemistry : For visualizing specific proteins in tissue sections.

- Western Blotting : As part of detection systems to identify proteins on membranes.

- ELISA : In enzyme-linked immunosorbent assays to quantify proteins or antibodies.

1. Detection of Alkaline Phosphatase Activity

A study demonstrated the efficacy of BCIP in conjunction with NBT for detecting alkaline phosphatase activity in various biological samples. The colorimetric changes were quantitatively analyzed, showing a strong correlation between enzyme concentration and intensity of the blue precipitate formed .

2. Histochemical Applications

In histochemical studies, BCIP has been utilized to visualize enzyme activity in different tissues, providing insights into physiological and pathological states. For example, it has been employed to assess tissue samples from cancer patients, aiding in the understanding of tumor microenvironments and enzyme expression profiles .

3. Molecular Biology Techniques

Research involving gene expression studies has utilized BCIP as a substrate for alkaline phosphatase-linked probes. This allows for the sensitive detection of mRNA levels in situ, facilitating studies on gene regulation during development and disease .

Comparative Analysis of Substrates

| Property | BCIP (p-Toluidine Salt) | Other Substrates (e.g., X-phosphate) |

|---|---|---|

| Solubility | Soluble in DMF | Varies (some are water-soluble) |

| Color Development | Blue precipitate | Varies by substrate |

| Enzyme Compatibility | Alkaline phosphatase | Depends on substrate |

| Application | Immunohistochemistry, ELISA | Various biochemical assays |

Q & A

Q. Methodological Insight :

- Optimal Reaction : Use 0.1 mg/mL BCIP with 0.3 mg/mL NBT in alkaline buffer (pH 9.0–9.5) at 37°C for 30–60 minutes .

- Detection Limit : Sensitivity can reach sub-nanogram levels of AP-conjugated antibodies under optimized conditions .

How should researchers prepare stable stock solutions of this substrate, and what storage conditions ensure long-term viability?

Basic Research Question

Stock solutions are typically prepared in dimethylformamide (DMF) at 20 mg/mL, as the compound has limited aqueous solubility. Aliquot and store at -20°C to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles to maintain stability .

Q. Critical Considerations :

- Purity : Use >98% pure substrate (HPLC-grade) to minimize background noise .

- Hazard Handling : Classified as WGK 3 (environmentally hazardous); follow institutional guidelines for disposal .

What experimental variables influence chromogenic signal intensity, and how can researchers mitigate variability?

Advanced Research Question

Signal intensity depends on:

- Substrate Concentration : Excess substrate saturates AP activity, but too little reduces sensitivity. Titrate between 0.05–0.2 mg/mL .

- Incubation Time : Prolonged incubation increases background; terminate reactions at optimal signal-to-noise ratios .

- Buffer Composition : Tris-based buffers (pH 9.5) enhance AP activity, while divalent cations (e.g., Mg²⁺) may stabilize the enzyme .

Q. Troubleshooting :

- High Background : Pre-block membranes with BSA or casein; reduce endogenous phosphatase activity with levamisole .

How does the structural modification of this indolyl phosphate derivative compare to analogs like 5-bromo-6-chloro-3-indolyl phosphate in enzymatic assays?

Advanced Research Question

The 5-bromo-4-chloro substitution enhances electron-withdrawing effects, accelerating oxidation and precipitation compared to monosubstituted analogs. This increases sensitivity and reduces non-specific staining. For example, 5-bromo-6-chloro derivatives require higher AP concentrations for equivalent signal generation .

Q. Structural Comparison :

| Substrate | Sensitivity | Optimal pH |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl phosphate | High | 9.0–9.5 |

| 5-Bromo-6-chloro-3-indolyl phosphate | Moderate | 8.5–9.0 |

What strategies optimize the use of this substrate in multiplex assays with other detection systems (e.g., fluorescent probes)?

Advanced Research Question

Sequential detection is critical. Perform chromogenic AP detection first, as organic solvents (e.g., DMF) used in BCIP/NBT protocols can denature fluorescent probes. Alternatively, use methanol-free formulations and validate compatibility with secondary detection systems .

Q. Protocol Example :

Incubate with BCIP/NBT until desired signal develops.

Rinse thoroughly with PBS-Tween.

Proceed with fluorescent labeling (e.g., Alexa Fluor® conjugates).

How can researchers validate the specificity of AP-mediated signals when using this substrate in complex biological samples?

Advanced Research Question

- Negative Controls : Omit primary antibodies or use AP-deficient samples.

- Inhibitor Studies : Add 1–5 mM EDTA to chelate Zn²⁺/Mg²⁺, inhibiting AP activity .

- Cross-Validation : Confirm results with alternative substrates (e.g., p-nitrophenyl phosphate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。